molecular formula C19H19NO4 B2829911 Methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]benzoate CAS No. 865660-56-6

Methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]benzoate

Cat. No.: B2829911
CAS No.: 865660-56-6
M. Wt: 325.364
InChI Key: QCFGFMBHDWYKOV-UHFFFAOYSA-N
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Description

Methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]benzoate is a chemical compound with the molecular formula C19H19NO4 and a molecular weight of 325.36 g/mol . This compound is known for its unique structure, which includes an azetidinone ring, a phenoxy group, and a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]benzoate typically involves the reaction of 2,2-dimethyl-3-oxoazetidine with 4-hydroxybenzoic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]benzoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The azetidinone ring may play a crucial role in its biological activity, potentially inhibiting enzymes or interacting with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]acetate
  • Methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]propanoate

Uniqueness

Methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the azetidinone ring, phenoxy group, and benzoate ester makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-19(2)17(21)12-20(19)13-8-10-14(11-9-13)24-16-7-5-4-6-15(16)18(22)23-3/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFGFMBHDWYKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CN1C2=CC=C(C=C2)OC3=CC=CC=C3C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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